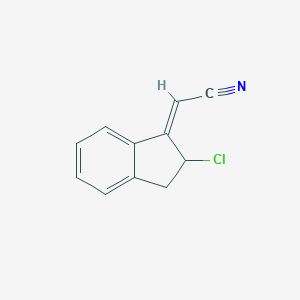
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is an organic compound with the molecular formula C11H8ClN It is characterized by the presence of a chloro-substituted indan ring system attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile typically involves the reaction of 2-chloroindanone with acetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(2-Bromoindan-1-ylidene)acetonitrile
- (Z)-(2-Fluoroindan-1-ylidene)acetonitrile
- (Z)-(2-Methylindan-1-ylidene)acetonitrile
Uniqueness
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chloro substituent is advantageous.
Properties
Molecular Formula |
C11H8ClN |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
(2Z)-2-(2-chloro-2,3-dihydroinden-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H8ClN/c12-11-7-8-3-1-2-4-9(8)10(11)5-6-13/h1-5,11H,7H2/b10-5- |
InChI Key |
XXMYJIWLVOGMKK-YHYXMXQVSA-N |
SMILES |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
Isomeric SMILES |
C1C(/C(=C\C#N)/C2=CC=CC=C21)Cl |
Canonical SMILES |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















